molecular formula C18H18N2O4S B2954344 4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 946282-11-7

4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Numéro de catalogue: B2954344
Numéro CAS: 946282-11-7
Poids moléculaire: 358.41
Clé InChI: SGDNETOROPZYIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is a complex organic molecule. It contains a quinoxalinone core, which is a type of heterocyclic compound. The quinoxalinone core is substituted at the 4-position with a benzoyl group that is further substituted at the 3-position with an isopropylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxalinone core, a benzoyl group, and an isopropylsulfonyl group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the sulfonyl and carbonyl groups, which could activate the molecule towards nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could increase its solubility in polar solvents .

Applications De Recherche Scientifique

Aggregation Enhanced Emission

A study on 1,8-naphthalimide derivatives demonstrated their ability to form nanoaggregates in aqueous solutions, showcasing aggregation-enhanced emission. This property is significant for developing optical and electronic materials, where enhanced emission in the solid state is desirable for applications in light-emitting devices and sensors (Srivastava et al., 2016).

Anticancer Drug Development

Isoxazolequinoxalin derivative synthesis revealed promising anticancer activity, suggesting that quinoxaline derivatives can serve as leads for developing novel anticancer agents. Such compounds engage with biological targets, potentially offering new therapeutic strategies for cancer treatment (Abad et al., 2021).

Synthetic Methodologies

Innovative synthetic approaches to quinoxaline derivatives, such as the synthesis of substituted tetrahydroisoquinolines, have been explored for their anticancer properties. These methodologies enhance the chemical toolbox available for pharmaceutical development, enabling the creation of compounds with potent biological activities (Redda et al., 2010).

Heterocyclic Compound Applications

Quinoxaline derivatives are valuable heterocyclic compounds with numerous industrial and pharmaceutical applications. They serve as key intermediates in the synthesis of various bioactive molecules, demonstrating versatility in chemical reactions and potential for diverse applications, including antimicrobial and antifungal agents (Mamedov et al., 2015).

Pharmaceutical Lead Compounds

The exploration of benzoxazinones and their derivatives has highlighted their potential as pharmaceutical leads. These compounds exhibit a range of bioactivities, such as phytotoxic, antifungal, antimicrobial, and antifeedant effects, offering a promising basis for developing natural herbicide models and pharmaceuticals (Macias et al., 2009).

Mécanisme D'action

The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism of action would depend on its specific biological target .

Orientations Futures

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future studies could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical trials .

Propriétés

IUPAC Name

4-(3-propan-2-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12(2)25(23,24)14-7-5-6-13(10-14)18(22)20-11-17(21)19-15-8-3-4-9-16(15)20/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDNETOROPZYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.